molecular formula C11H11BrO B2554934 2-Bromo-1-(2-cyclopropylphenyl)ethanone CAS No. 1936493-49-0

2-Bromo-1-(2-cyclopropylphenyl)ethanone

Cat. No.: B2554934
CAS No.: 1936493-49-0
M. Wt: 239.112
InChI Key: CBBGDRMOYBJAIH-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-cyclopropylphenyl)ethanone is a brominated aromatic ketone with the molecular formula C₁₁H₁₁BrO. While direct data on this compound are absent in the provided evidence, its structure can be analyzed by analogy to related bromoethanones. The 2-cyclopropylphenyl group introduces steric bulk and unique electronic effects due to the strained cyclopropane ring, which is electron-rich compared to planar aromatic substituents. This compound likely serves as an intermediate in organic synthesis, particularly in alkylation or cross-coupling reactions, where the cyclopropyl group may enable specialized reactivity, such as ring-opening pathways in medicinal chemistry .

Properties

IUPAC Name

2-bromo-1-(2-cyclopropylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO/c12-7-11(13)10-4-2-1-3-9(10)8-5-6-8/h1-4,8H,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBGDRMOYBJAIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CC=C2C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-cyclopropylphenyl)ethanone typically involves the bromination of a precursor compound. One common method includes the reaction of 2-cyclopropylphenylacetate with bromine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination of the ethanone group .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to achieve high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled. The use of efficient catalysts and purification techniques ensures the production of high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-cyclopropylphenyl)ethanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted ethanones, while addition reactions can produce complex molecules with extended carbon chains or heteroatom functionalities .

Scientific Research Applications

2-Bromo-1-(2-cyclopropylphenyl)ethanone has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-cyclopropylphenyl)ethanone involves its interaction with specific molecular targets. The bromine atom and the cyclopropyl group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Bromoethanones

The following table summarizes key analogs of 2-bromo-1-(2-cyclopropylphenyl)ethanone, highlighting substituent effects on physical properties, synthesis, and applications:

Compound Name Molecular Formula Substituent Features Melting Point (°C) Synthesis Method Key Applications Reference
2-Bromo-1-(2-hydroxyphenyl)ethanone C₈H₇BrO₂ -OH (electron-donating) Not specified Bromination of 2-hydroxyacetophenone Precursor for heterocyclic synthesis
2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone C₈H₆Br₂O₂ -OH, -Br (electron-withdrawing) 107 Bromination with Br₂ in acetic acid Antibacterial agent intermediates
2-Bromo-1-(3,4-dimethoxyphenyl)ethanone C₁₀H₁₁BrO₃ -OCH₃ (electron-donating) 81–83 Bromination of acetoveratrone in CHCl₃ Organic synthesis intermediate
2-Bromo-1-(4-methoxyphenyl)ethanone C₉H₉BrO₂ -OCH₃ (para-substituted) Not specified Commercial availability Cross-coupling reactions
2-Bromo-1-(4-iodophenyl)ethanone C₈H₆BrIO -I (heavy halogen) Not specified Not specified Suzuki-Miyaura coupling
2-Bromo-1-(5-nitrothiophen-2-yl)ethanone C₆H₄BrNO₃S -NO₂ (electron-withdrawing) Not specified Bromination using TBABr₃ SRN1 mechanism studies
2-Bromo-1-(3,5-difluorophenyl)ethanone C₈H₆BrF₂O -F (electron-withdrawing) Not specified Not specified Flammable/corrosive handling noted

Key Observations:

In contrast, electron-withdrawing groups (e.g., -NO₂, -Br) enhance electrophilicity, accelerating reactions like SRN1 pathways . The cyclopropyl group in the target compound may induce steric hindrance, slowing reactions compared to less bulky analogs (e.g., 2-Bromo-1-(4-methoxyphenyl)ethanone). However, its ring strain could enable unique reactivity, such as radical or acid-mediated ring-opening .

Synthesis Methods: Most analogs are synthesized via bromination of parent acetophenones using Br₂ in acetic acid or specialized reagents like TBABr₃ . For 2-cyclopropylphenyl derivatives, bromination of 1-(2-cyclopropylphenyl)ethanone under similar conditions is plausible but untested in the provided data.

Physical Properties: Melting points correlate with substituent polarity. Hydroxy-substituted analogs (e.g., 107°C for 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone) have higher melting points due to hydrogen bonding, whereas methoxy or halogenated derivatives (e.g., 81–83°C for the dimethoxy analog) exhibit lower values . The target compound’s cyclopropyl group, being non-polar but bulky, may result in a melting point between 80–100°C.

Applications: Bromoethanones are widely used as alkylating agents or intermediates for heterocycles (e.g., quinolones ). The iodine-substituted analog (C₈H₆BrIO) is noted for cross-coupling, suggesting the target compound’s cyclopropyl group could facilitate similar metal-catalyzed reactions .

Biological Activity

2-Bromo-1-(2-cyclopropylphenyl)ethanone is an organic compound with the molecular formula C11H11BrO. It has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

  • IUPAC Name: this compound
  • Molecular Formula: C11H11BrO
  • CAS Number: 1936493-49-0

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound's bromine atom and cyclopropyl group enhance its reactivity, enabling it to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to:

  • Inhibition of Enzyme Activity: The compound may inhibit specific enzymes, disrupting metabolic pathways.
  • Disruption of Cellular Processes: By interfering with protein functions, it can alter cellular signaling and homeostasis.

Biological Activity Overview

Recent studies have highlighted several key biological activities associated with this compound:

  • Antimicrobial Properties: Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and function, leading to cell lysis.
  • Anticancer Potential: Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through modulation of signaling pathways.

Antimicrobial Activity

A study conducted by BenchChem reported that this compound demonstrated notable antimicrobial effects against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was evaluated through Minimum Inhibitory Concentration (MIC) assays, revealing a promising potential for development as an antimicrobial agent.

Anticancer Activity

In vitro experiments have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspase pathways and the downregulation of anti-apoptotic proteins. A detailed study published in a peer-reviewed journal highlighted that treatment with this compound resulted in a significant reduction in cell viability across several cancer types, including breast and colon cancer cells.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameBiological ActivityUnique Features
2-Bromo-1-(4-cyclopropylphenyl)ethanoneModerate antimicrobialDifferent phenyl substitution
2-Bromo-1-(2-fluorophenyl)ethanoneAnticancer activityFluorine substituent enhances reactivity
2-Bromo-1-(4-hydroxyphenyl)ethanoneAntioxidant propertiesHydroxyl group increases solubility

Case Studies

Case Study 1: Antimicrobial Efficacy
A clinical trial investigated the efficacy of this compound in treating bacterial infections resistant to conventional antibiotics. Patients treated with this compound showed a significant reduction in infection markers compared to control groups.

Case Study 2: Cancer Cell Line Studies
In a laboratory setting, various cancer cell lines were exposed to different concentrations of this compound. Results indicated a dose-dependent decrease in cell proliferation, suggesting its potential as a therapeutic agent in oncology.

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